Ricolinostat (ACY-1215): A Technical Guide to its Mechanism of Action
Ricolinostat (ACY-1215): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ricolinostat (ACY-1215) is a pioneering, orally bioavailable, selective inhibitor of histone deacetylase 6 (HDAC6).[1][2][3] Unlike pan-HDAC inhibitors that target a broad range of HDAC enzymes and are often associated with significant toxicity, Ricolinostat's specificity for the primarily cytoplasmic HDAC6 offers a more targeted therapeutic approach.[1][2] This selectivity is hypothesized to enhance anti-cancer activity in combination with standard-of-care regimens while minimizing off-target effects.[4] This technical guide provides an in-depth exploration of the core mechanism of action of Ricolinostat, detailing its molecular targets, the resultant signaling pathway perturbations, and the cellular consequences that underpin its therapeutic potential, particularly in oncology.
Core Mechanism: Selective HDAC6 Inhibition
The primary mechanism of action of Ricolinostat is the potent and selective inhibition of the HDAC6 enzyme. HDAC6 is a unique, class IIb HDAC that resides predominantly in the cytoplasm and is distinguished by its two catalytic domains and a C-terminal zinc finger domain, which is crucial for binding ubiquitin.[5] Its primary substrates are non-histone proteins, including α-tubulin and the chaperone protein Hsp90, rather than core histones in the nucleus.[6]
Enzymatic Selectivity
Ricolinostat demonstrates marked selectivity for HDAC6 over other HDAC isoforms, particularly the class I HDACs (HDAC1, 2, and 3) that are associated with the toxicities of non-selective HDAC inhibitors.[1][7] This selectivity is critical to its improved therapeutic index.
Table 1: Ricolinostat (ACY-1215) Inhibitory Activity against HDAC Isoforms
| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC6 | Reference |
| HDAC6 | 5 | - | [8][9] |
| HDAC1 | 58 | >11-fold | [9] |
| HDAC2 | 48 | ~10-fold | [9] |
| HDAC3 | 51 | >10-fold | [9] |
| HDAC8 | 100 | 20-fold | [3][8] |
| HDAC4, 5, 7, 9, 11 | >1000 | >200-fold | [8][10] |
| Sirtuin 1, 2 | >1000 | >200-fold | [8][10] |
Pharmacodynamics: Target Engagement
The inhibition of HDAC6 by Ricolinostat leads to the hyperacetylation of its substrates. The level of acetylated α-tubulin is a reliable and frequently used pharmacodynamic biomarker for assessing Ricolinostat's target engagement in both preclinical and clinical settings.[11] Studies in patients show dose-dependent increases in acetylated tubulin in peripheral blood lymphocytes following Ricolinostat administration, with maximal levels observed 1-2 hours post-dose.[1][4][12]
Downstream Cellular Effects of HDAC6 Inhibition
The selective inhibition of HDAC6 by Ricolinostat triggers several downstream events that contribute to its anti-neoplastic activity.
Disruption of Proteostasis: The Aggresome Pathway
A critical function of HDAC6 is to regulate the cellular response to misfolded protein stress. When the primary protein degradation machinery, the ubiquitin-proteasome system, is overwhelmed or inhibited, misfolded proteins are polyubiquitinated. HDAC6 binds to these ubiquitinated proteins and facilitates their transport along microtubule tracks to form a perinuclear inclusion body called an aggresome.[2][5][6] The aggresome then fuses with lysosomes for final clearance via autophagy.[6] This serves as a crucial compensatory pathway for protein degradation.[6]
Ricolinostat, by inhibiting HDAC6, blocks this aggresome-mediated protein clearance pathway.[2][13] This leads to the accumulation of toxic, misfolded, and ubiquitinated proteins within the cell, inducing significant proteotoxic stress.[2] This mechanism is particularly relevant when Ricolinostat is used in combination with proteasome inhibitors (e.g., bortezomib, carfilzomib), as the dual blockade of both major protein degradation pathways results in synergistic cytotoxicity.[1][6][13]
Modulation of Microtubule Dynamics
HDAC6 is the primary deacetylase for α-tubulin, a core component of microtubules.[14] Deacetylation by HDAC6 is crucial for maintaining the dynamic stability of the microtubule network.[14] By inhibiting HDAC6, Ricolinostat leads to the hyperacetylation of α-tubulin.[14][15] This modification is thought to stabilize microtubules, potentially interfering with dynamic cellular processes like cell division, migration, and intracellular transport, which may contribute to its anti-cancer effects.[14][16]
Disruption of Chaperone Function
Ricolinostat also disrupts the Hsp90 protein chaperone system through the hyperacetylation of Hsp90.[2] This can impair Hsp90's function, leading to the degradation of its client proteins, many of which are oncoproteins critical for cancer cell growth and survival.
Induction of Anti-Cancer Cellular Programs
The molecular changes induced by Ricolinostat culminate in the activation of potent anti-tumor cellular programs, including apoptosis and cell cycle arrest.
Apoptosis Induction
Ricolinostat, both as a single agent and in combination, induces apoptosis in cancer cells.[14][16] This programmed cell death is triggered through multiple converging mechanisms:
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ER Stress and UPR: The accumulation of misfolded proteins from aggresome blockade leads to protracted endoplasmic reticulum (ER) stress and activation of the Unfolded Protein Response (UPR).[11][14][17] Initially a protective response, sustained UPR activation ultimately triggers apoptosis.[14] Ricolinostat's activity has been linked to the acetylation of the ER chaperone Bip (GRP78), a key regulator of the UPR.[14]
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Caspase Activation: Ricolinostat treatment leads to the activation of the intrinsic (caspase-9) and extrinsic (caspase-8) apoptosis pathways, culminating in the activation of the executioner caspase-3 and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP).[14][16][17]
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ROS Generation: The drug combination has been shown to increase reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis.[14][16] This is associated with the decreased expression of the antioxidant protein Thioredoxin (Trx).[14]
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Modulation of Bcl-2 Family Proteins: The balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins is shifted to favor cell death.[14][16]
Cell Cycle Regulation
Ricolinostat has been shown to affect cell cycle progression. As a single agent, it can induce an increase in the G0/G1 phase population.[14] In combination with agents like bendamustine, it reduces the proportion of cells in the G0/G1 and S phases, causing an increase in the "sub-G0/G1" peak, which is indicative of apoptotic cells.[14][16] These effects are mediated through the modulation of cell-cycle regulatory proteins such as p21 and p27.[14]
Summary of In Vitro Anti-Cancer Activity
Ricolinostat has demonstrated dose- and time-dependent cytotoxic effects across a range of hematological malignancy cell lines.
Table 2: Ricolinostat (ACY-1215) IC50 Values in Non-Hodgkin's Lymphoma (NHL) Cell Lines (48h treatment)
| Cell Line | Histological Subtype | IC50 (µM) | Reference |
| WSU-NHL | Diffuse Large B-cell Lymphoma | 1.51 | [15] |
| RL | Diffuse Large B-cell Lymphoma | 2.15 | [15] |
| Granta-519 | Mantle Cell Lymphoma | 8.65 | [15] |
| Jeko-1 | Mantle Cell Lymphoma | 2.58 | [15] |
| Hut-78 | Cutaneous T-cell Lymphoma | 2.45 | [15] |
| Karpas-299 | Anaplastic Large-cell Lymphoma | 1.95 | [15] |
Note: IC50 values are indicative and can vary based on experimental conditions.
Detailed Experimental Protocols
The elucidation of Ricolinostat's mechanism of action relies on a suite of standard and specialized laboratory techniques.
HDAC Enzyme Inhibition Assay
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Principle: To quantify the direct inhibitory effect of Ricolinostat on specific HDAC enzymes.
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Methodology:
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Recombinant human HDAC enzymes (e.g., HDAC1, HDAC6) are diluted in an assay buffer (e.g., 50 mM HEPES, 100 mM KCl, 0.001% Tween-20).[3]
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Ricolinostat is serially diluted and pre-incubated with the enzymes for a short period (e.g., 10 minutes).[3]
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A fluorogenic substrate (e.g., Fluor-de-Lys) is added to the enzyme/inhibitor mixture.[3]
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HDAC activity deacetylates the lysine side chain on the substrate. A developer solution containing a protease (e.g., trypsin) is added, which cleaves the deacetylated substrate, releasing a fluorescent molecule (e.g., 7-amino-4-methoxy-coumarin).[3][8][10]
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The fluorescence is measured over time using a microplate reader. The linear rate of the reaction is calculated to determine the level of inhibition and subsequently the IC50 value.[3][8][10]
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Cell Viability (MTT) Assay
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Principle: To assess the cytotoxic or cytostatic effect of Ricolinostat on cancer cell lines.
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Methodology:
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Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
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Cells are treated with escalating concentrations of Ricolinostat (and/or combination drugs) for specified time periods (e.g., 24, 48, 72 hours).[11][14]
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Following treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
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Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
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A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
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The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells. IC50 values are calculated from the dose-response curves.[3][16]
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Western Blotting
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Principle: To detect and quantify specific proteins in cell lysates to assess the effects of Ricolinostat on signaling pathways.
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Methodology:
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Cells are treated with Ricolinostat as required.
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Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.
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Protein concentration is determined (e.g., BCA assay).
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Equal amounts of protein are separated by size via SDS-PAGE and transferred to a membrane (PVDF or nitrocellulose).
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The membrane is blocked (e.g., with non-fat milk or BSA) and then incubated with primary antibodies specific for target proteins (e.g., acetylated-α-tubulin, total α-tubulin, cleaved PARP, Caspase-3, p21, β-actin).[9][14]
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The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
An enhanced chemiluminescence (ECL) substrate is added, and the resulting signal is detected on X-ray film or with a digital imager.
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Flow Cytometry for Apoptosis and Cell Cycle
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Principle: To quantitatively analyze cellular characteristics on a single-cell basis.
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Methodology:
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Apoptosis (Annexin V/Propidium Iodide Staining):
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Cells are harvested after treatment with Ricolinostat.
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They are washed and resuspended in an Annexin V binding buffer.
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FITC-conjugated Annexin V (stains externalized phosphatidylserine in early apoptotic cells) and Propidium Iodide (PI, stains DNA in late apoptotic/necrotic cells with compromised membranes) are added.
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Samples are analyzed on a flow cytometer to distinguish between viable, early apoptotic, and late apoptotic/necrotic cell populations.[14][16]
-
-
Cell Cycle Analysis:
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Treated cells are harvested and fixed (e.g., with cold 70% ethanol).
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Cells are washed and treated with RNase to remove RNA.
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A DNA-intercalating fluorescent dye (e.g., Propidium Iodide) is added.
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The fluorescence intensity, which is proportional to DNA content, is measured by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) and the sub-G1 population.[14][16]
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Conclusion
Ricolinostat (ACY-1215) operates through a distinct and targeted mechanism of action centered on the selective inhibition of HDAC6. This specificity allows it to circumvent the broad toxicities associated with pan-HDAC inhibitors while exerting potent anti-cancer effects. Its primary mechanisms involve the disruption of cellular proteostasis by blocking the aggresome pathway, leading to proteotoxic overload, ER stress, and subsequent apoptosis. This core mechanism provides a strong rationale for its synergistic activity with proteasome inhibitors. Additional effects on microtubule stability and chaperone function contribute to its overall efficacy. The well-defined pharmacodynamic marker of α-tubulin acetylation further aids in its clinical development. This focused mechanism of action makes Ricolinostat a significant tool in targeted cancer therapy, particularly for hematological malignancies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. Ricolinostat | HDAC | Apoptosis | TargetMol [targetmol.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Ricolinostat, the first selective histone deacetylase 6 inhibitor, in combination with bortezomib and dexamethasone for relapsed or refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. Ricolinostat (ACY-1215) induced inhibition of aggresome formation accelerates carfilzomib-induced multiple myeloma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preclinical activity, pharmacodynamic, and pharmacokinetic properties of a selective HDAC6 inhibitor, ACY-1215, in combination with bortezomib in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
